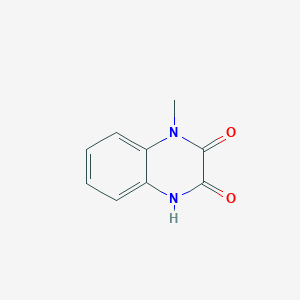

1-Methyl-1,4-dihydro-2,3-quinoxalinedione

Overview

Description

1-Methyl-1,4-dihydro-2,3-quinoxalinedione is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-Methyl-1,4-dihydro-2,3-quinoxalinedione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in. The compound’s interaction with proteins can lead to changes in protein conformation and function, which in turn can influence cellular processes .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding interaction can result in changes in enzyme activity and subsequent alterations in biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and other metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .

Biological Activity

1-Methyl-1,4-dihydro-2,3-quinoxalinedione (MDQ) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

CAS Number: 20934-51-4

MDQ plays a significant role in various biochemical reactions. It is known to interact with enzymes and proteins, influencing metabolic pathways and cellular processes. Notably, it has been shown to inhibit specific enzymes, which can lead to alterations in biochemical pathways critical for cell function.

Enzyme Interaction

MDQ's interaction with enzymes can result in:

- Inhibition of Enzymatic Activity: It can bind to active sites of enzymes, leading to reduced activity.

- Alteration of Protein Conformation: This can affect the overall function of proteins involved in critical cellular processes.

Cellular Effects

MDQ has demonstrated effects on various cell types, influencing:

- Cell Signaling Pathways: It modulates signaling pathways that govern cell growth and apoptosis.

- Gene Expression: Changes in gene expression profiles have been observed upon treatment with MDQ, suggesting its role as a transcriptional regulator.

- Cellular Metabolism: The compound affects metabolic enzyme activity, impacting energy production and biosynthesis within cells .

The molecular mechanism through which MDQ exerts its biological effects involves several key interactions:

- Binding Affinity: MDQ binds to specific biomolecules, altering their activity. For instance, it has been shown to interact with transcription factors that regulate gene expression.

- Reactive Oxygen Species Generation: The compound may participate in redox cycling, producing reactive oxygen species that can further influence cellular signaling pathways.

Cytotoxic Activity

A study evaluating the cytotoxic effects of MDQ on HeLa cells revealed an IC50 value indicating significant cytotoxicity. The compound exhibited selective toxicity compared to standard chemotherapeutics like cisplatin .

| Compound | IC50 (µM) | Selectivity Ratio (HeLa/MRC-5) |

|---|---|---|

| MDQ | 10.46 ± 0.82 | 17.4 |

| Cisplatin | Varies | Reference |

The selectivity ratio highlights MDQ's potential as a therapeutic agent with reduced toxicity towards normal cells.

Inhibition of Enzymes

MDQ has been investigated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The following table summarizes the inhibitory activity of MDQ compared to other compounds:

| Compound | α-Glucosidase Inhibition (%) |

|---|---|

| MDQ | 52.54 ± 0.09 |

| Compound A | 40.09 ± 0.49 |

This inhibition suggests potential applications in managing conditions like diabetes by regulating glucose metabolism.

Pharmacological Applications

MDQ's diverse biological activities position it as a candidate for various therapeutic applications:

- Anti-inflammatory Properties: Similar compounds have shown anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Activity: Preliminary studies indicate that MDQ may possess antimicrobial properties, warranting further investigation into its use as an antibacterial or antifungal agent .

Properties

IUPAC Name |

4-methyl-1H-quinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)10-8(12)9(11)13/h2-5H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDLDFIDSAFPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2NC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344946 | |

| Record name | 1-Methyl-1,4-dihydro-2,3-quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20934-51-4 | |

| Record name | 1-Methyl-1,4-dihydro-2,3-quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.